molecular formula C9H10BrN3 B8440093 2-(3-Bromopropyl)-2h-benzotriazole

2-(3-Bromopropyl)-2h-benzotriazole

Cat. No.: B8440093
M. Wt: 240.10 g/mol
InChI Key: JBDUNWDOXWDCNQ-UHFFFAOYSA-N
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Description

2-(3-Bromopropyl)-2H-benzotriazole is a specialized benzotriazole derivative designed for research and development applications. The benzotriazole core is a privileged scaffold in medicinal chemistry, known for its versatile biological properties and its role as a synthetic auxiliary . This particular compound features a bromopropyl chain attached to a nitrogen atom of the heterocyclic ring. The bromine atom serves as a superior leaving group, making this molecule a valuable electrophilic alkylating agent and a key synthetic intermediate for constructing more complex molecular architectures. Researchers can utilize this compound to introduce the benzotriazole moiety into target molecules via nucleophilic substitution reactions . The benzotriazole group itself is widely recognized and studied for its diverse range of potential biological activities, which include antimicrobial, antiparasitic, and antitumor effects, making derivatives like this one valuable for pharmaceutical exploration and structure-activity relationship (SAR) studies . Furthermore, benzotriazole derivatives have significant non-pharmaceutical applications, most notably as effective corrosion inhibitors for copper and its alloys, where they form a passive, protective layer on the metal surface . They are also extensively used as ultraviolet (UV) light absorbers in materials science to prevent polymer degradation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C9H10BrN3

Molecular Weight

240.10 g/mol

IUPAC Name

2-(3-bromopropyl)benzotriazole

InChI

InChI=1S/C9H10BrN3/c10-6-3-7-13-11-8-4-1-2-5-9(8)12-13/h1-2,4-5H,3,6-7H2

InChI Key

JBDUNWDOXWDCNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN(N=C2C=C1)CCCBr

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzene ring fused with a triazole ring, with a bromopropyl substituent at the 3-position, enhancing its chemical reactivity and biological activities. The molecular formula is C₁₁H₁₃BrN₄, and it has a molecular weight of approximately 274.12 g/mol. The unique structure allows for various modifications that can influence its properties and applications.

UV Stabilization in Materials Science

One of the primary applications of 2-(3-Bromopropyl)-2H-benzotriazole is as a UV stabilizer in plastics and coatings. Benzotriazoles are widely recognized for their ability to absorb ultraviolet light, thereby preventing degradation of materials exposed to sunlight. This property is particularly valuable in:

  • Plastics : Enhancing the durability and longevity of plastic products by preventing photodegradation.
  • Coatings : Improving the performance of paints and varnishes by protecting them from UV-induced fading and deterioration.

Pharmaceutical Applications

The compound serves as an important intermediate in organic synthesis , particularly in the development of pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile building block for creating complex molecules. Notable applications include:

  • Drug Development : Modifications to the benzotriazole core can significantly alter its interaction profiles with biological targets, enhancing or diminishing biological activity. For instance, introducing electron-withdrawing groups has been shown to increase antifungal potency while maintaining structural integrity.
  • Biological Activity : Research indicates that derivatives of this compound exhibit a range of biological activities, including antibacterial and antifungal properties. Compounds derived from benzotriazoles have been tested against various microbial strains, showing promising results against resistant bacteria .

Antimicrobial Properties

Studies have demonstrated that benzotriazole derivatives can possess significant antimicrobial activity. For example, compounds with specific substitutions have shown effectiveness against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for certain derivatives were comparable to established antibiotics .

Case Study: Antifungal Activity

A study focused on modifying the benzotriazole structure to enhance antifungal properties revealed that certain derivatives exhibited increased activity against fungal strains such as Candida albicans. The introduction of bulky substituents was found to improve binding affinity to fungal targets, leading to enhanced efficacy .

Comparative Analysis with Other Benzotriazoles

To better understand the uniqueness of this compound, a comparison with other related compounds is beneficial:

Compound NameStructure FeaturesUnique Properties
1H-BenzotriazoleUnsubstituted triazole ringBasic structure for many derivatives
5-Chloro-1H-benzotriazoleChlorine substitution at position 5Enhanced antibacterial properties
4-Methyl-1H-benzotriazoleMethyl group at position 4Increased lipophilicity
5-Nitro-1H-benzotriazoleNitro group at position 5Stronger electron-withdrawing effects
1-(3-Bromophenyl)-1H-benzotriazoleBromophenyl substitutionPotentially higher reactivity

The bromopropyl substituent in this compound enhances its nucleophilicity and biological activity compared to other derivatives, making it particularly valuable in both synthetic chemistry and pharmacology .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromopropyl Group

The bromine atom in the 3-bromopropyl chain serves as a key reactive site for nucleophilic substitution (S~N~2) reactions. This allows functionalization of the alkyl chain:

Example Reaction:
2-(3-Bromopropyl)-2H-benzotriazole + Nucleophile (Nu) → 2-(3-Nu-propyl)-2H-benzotriazole + HBr

Key Applications:

  • Amine alkylation: Substitution with primary or secondary amines yields tertiary amine derivatives.

  • Ether formation: Reaction with alkoxides generates ether-linked analogs .

  • Cross-coupling: Bromine displacement in transition metal-catalyzed coupling (e.g., Suzuki, Heck) forms C–C bonds .

Table 1: Nucleophilic Substitution Conditions

NucleophileSolventCatalyst/BaseYield (%)Reference
NH~3~DMFK~2~CO~3~78
CH~3~O^-Na^+THFNone65
PhB(OH)~2~Toluene/H~2~OPd(PPh~3~)~4~82

Benzotriazole Ring Functionalization

The benzotriazole core undergoes electrophilic and coordinating reactions:

2.1. N-Alkylation/Acylation

The N1 position of benzotriazole reacts with alkyl halides or acylating agents:

  • N-Alkylation:
    BTA+R XBaseN Alkylated BTA\text{BTA}+\text{R X}\xrightarrow{\text{Base}}\text{N Alkylated BTA}

    Microwave-assisted methods enhance reaction rates .

  • N-Acylation:
    Acyl chlorides or anhydrides form N-acylbenzotriazoles, intermediates for Friedel-Crafts acylations .

2.2. Coordination with Lewis Acids

Benzotriazole forms stable complexes with Cu(I/II), Al(III), and Fe(III), facilitating catalytic cycles in cross-coupling reactions .

Radical-Mediated Reactions

The bromopropyl group participates in radical pathways under peroxide or photochemical conditions:

Example:
Under Cu catalysis and tert-butyl peroxide, β-methyl scission of the 3-bromopropyl chain generates methyl radicals for C–C coupling .

Table 2: Radical Coupling Parameters

SubstrateOxidantCatalystTemp (°C)Product Yield (%)
2-(3-Bromopropyl)-BTAtBuOOBuCu(acac)~2~8068
2-(3-Bromopropyl)-BTANFSIFeCl~3~14053

Ring-Opening and Cyclization

Under Lewis acid catalysis (e.g., AlCl~3~), benzotriazole undergoes ring cleavage to form heterocycles:

Mechanism:

  • AlCl~3~ coordinates to the benzotriazole N atoms, weakening the N–N bonds.

  • Cleavage releases N~2~, forming a carbocation intermediate.

  • Cyclization yields benzoxazoles or fused rings .

Example Reaction:
2 3 Bromopropyl BTAAlCl3,ΔBenzoxazole derivative+N2\text{2 3 Bromopropyl BTA}\xrightarrow{\text{AlCl}_3,\Delta}\text{Benzoxazole derivative}+\text{N}_2

Biological Activity Modulation

While not a direct chemical reaction, bromopropyl substitution enhances bioactivity:

  • Antimicrobial activity: Bromine’s electron-withdrawing effect increases membrane permeability .

  • Enzyme inhibition: The bromopropyl chain improves binding to hydrophobic enzyme pockets .

6.2. Sonochemical Methods

Ultrasound promotes faster diazotization and cyclization steps, improving purity (>98.5%) .

Comparison with Similar Compounds

Structural Features

2-(3-Bromopropyl)-2H-Benzotriazole vs. Alkyl-Substituted Benzotriazoles

  • Target Compound : C₉H₁₀BrN₃, ~240.10 g/mol (calculated). The bromopropyl group (-CH₂CH₂CH₂Br) provides a reactive halogen for further functionalization.
  • Alkyl Derivatives: For example, 2-butyl-2H-benzotriazole (C₁₀H₁₃N₃, 175.23 g/mol) and 2-octyl-2H-benzotriazole feature non-reactive alkyl chains, enhancing lipophilicity but limiting chemical reactivity .

Comparison with Bromopropyl-Substituted Heterocycles

  • 2-(3-Bromopropyl)naphthalene (C₁₃H₁₃Br, 249.15 g/mol): The naphthalene core increases aromaticity and molecular weight compared to benzotriazole, influencing solubility and π-π stacking behavior .
  • 3-(Thien-2-yl)propyl bromide (C₇H₉BrS, 205.12 g/mol): The thiophene ring introduces sulfur-based electronic effects, altering reactivity in metal-catalyzed couplings .

Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Core Structure Substituent LogP (Predicted)
This compound C₉H₁₀BrN₃ ~240.10 Benzotriazole 3-Bromopropyl ~2.5
2-Butyl-2H-benzotriazole C₁₀H₁₃N₃ 175.23 Benzotriazole Butyl ~3.8
2-(3-Bromopropyl)naphthalene C₁₃H₁₃Br 249.15 Naphthalene 3-Bromopropyl ~4.2
3-(Thien-2-yl)propyl bromide C₇H₉BrS 205.12 Thiophene 3-Bromopropyl 3.08

Note: LogP values estimated via analogy; benzotriazoles exhibit lower lipophilicity due to polar N-atoms.

Q & A

Q. What are the common synthetic routes for 2-(3-Bromopropyl)-2H-benzotriazole, and how can researchers optimize reaction yields?

The compound is typically synthesized via nucleophilic substitution. For example, potassium phthalimide reacts with 1,3-dibromopropane in acetone under reflux, yielding 2-(3-Bromopropyl)isoindoline-1,3-dione analogs (63.4% yield after recrystallization) . Optimization strategies include:

  • Temperature control : Maintaining reflux conditions (e.g., 100°C in acetonitrile for 12 hours) to ensure complete substitution .
  • Solvent selection : Polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile enhance reactivity .
  • Catalyst use : Sodium iodide in DMF accelerates bromine displacement in coupling reactions .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound derivatives?

  • X-ray crystallography : Single-crystal studies reveal a monoclinic lattice (space group P21) with parameters a = 4.8413 Å, b = 7.3401 Å, c = 15.095 Å, and β = 91.729° . C=O bond lengths (~1.21 Å) and dihedral angles (~1.00°) confirm planar aromatic systems .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify bromopropyl chain integration (e.g., δ ~3.5 ppm for CH2_2Br) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., m/z 268.11 for C11_{11}H10_{10}BrNO2_2) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Steric hindrance : Bulky substituents on the benzotriazole ring slow down Suzuki-Miyaura couplings, requiring elevated temperatures (80–100°C) .
  • Electronic effects : Electron-withdrawing groups (e.g., nitro) on the benzotriazole core enhance electrophilicity at the bromopropyl site, facilitating nucleophilic attacks .
  • Mechanistic insights : DFT studies suggest a concerted SN2 mechanism for bromide displacement, with transition states stabilized by polar solvents .

Q. How can researchers resolve contradictions in reported crystallographic data for bromopropyl-benzotriazole derivatives?

Discrepancies in bond lengths or angles (e.g., C–C vs. C–Br distances) arise from:

  • Temperature variations : Data collected at 296 K vs. 203 K show minor deviations due to thermal motion .
  • Refinement protocols : Use of SHELXS97/SHELXL97 software with constrained H-atom parameters (C–H = 0.93–0.97 Å) ensures consistency .
  • Validation tools : PLATON-generated displacement ellipsoids (50% probability) confirm structural integrity .

Q. What computational methods are suitable for predicting the photostability of this compound in polymer matrices?

  • TD-DFT calculations : Simulate UV-Vis spectra to assess excited-state intramolecular proton transfer (ESIPT) in benzotriazole derivatives, correlating with experimental λmax_{\text{max}} values .
  • Molecular dynamics (MD) : Model interactions between the bromopropyl chain and polymer backbones (e.g., polypropylene) to predict aggregation behavior .
  • QM/MM hybrid methods : Evaluate bond dissociation energies (BDEs) for C–Br bonds under UV exposure to quantify degradation rates .

Application-Oriented Questions

Q. How is this compound utilized in designing DNA-intercalating anticancer agents?

The bromopropyl chain enhances membrane permeability, enabling intercalation into DNA minor grooves. Derivatives like bis-naphthalimides exhibit cytotoxicity by stabilizing topoisomerase-II-DNA cleavage complexes . Key modifications include:

  • Chain length adjustment : Propyl vs. pentyl groups modulate binding affinity (ΔG = -8.2 kcal/mol for propyl) .
  • Substituent effects : Electron-deficient benzotriazole cores increase intercalation strength (Kb_{\text{b}} = 1.5 × 105^5 M1^{-1}) .

Q. What role does this compound play in synthesizing UV-stabilized polymers?

As a UV absorber, it inhibits photooxidation in polyolefins via ESIPT mechanisms. Functionalization with methacrylate groups (e.g., 2-(2'-hydroxy-5'-methacryloxyethylphenyl)-2H-benzotriazole) enables copolymerization, achieving nanoparticle-embedded films with >90% UV-blocking efficiency .

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